molecular formula C7H7BFNO3 B1521960 (5-Carbamoyl-2-fluorophenyl)boronic acid CAS No. 874289-39-1

(5-Carbamoyl-2-fluorophenyl)boronic acid

Cat. No.: B1521960
CAS No.: 874289-39-1
M. Wt: 182.95 g/mol
InChI Key: NDVPMVJEURRBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Carbamoyl-2-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom and a carbamoyl group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be involved in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the (5-Carbamoyl-2-fluorophenyl)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by a reductive elimination step to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s important to note that boronic acids and their derivatives are known to be only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the pH of the environment . As mentioned earlier, boronic acids and their derivatives are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Carbamoyl-2-fluorophenyl)boronic acid typically involves the reaction of 2-fluorobenzaldehyde with a suitable boronic acid derivative under controlled conditions. The reaction can be carried out using a variety of reagents, such as boronic acids, boronic esters, or boronic acids with protective groups.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (5-Carbamoyl-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various boronic esters or boronic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Reagents like alcohols, amines, and acyl chlorides can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols, amines, and other reduced derivatives.

  • Substitution: Boronic esters, boronic acid derivatives, and other substituted products.

Scientific Research Applications

(5-Carbamoyl-2-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a synthetic intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is important for the formation of biaryls and other complex organic molecules.

  • Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.

  • Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid

  • 4-Formylphenylboronic acid

  • 2-Fluorophenylboronic acid

  • 3-Fluorophenylboronic acid

  • 4-Fluorophenylboronic acid

Properties

IUPAC Name

(5-carbamoyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVPMVJEURRBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660198
Record name (5-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-39-1
Record name (5-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carbamoyl-2-fluorobenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Carbamoyl-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5-Carbamoyl-2-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(5-Carbamoyl-2-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(5-Carbamoyl-2-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(5-Carbamoyl-2-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(5-Carbamoyl-2-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.